PI3Kα Biochemical Inhibition Potency Compared to the Reference Inhibitor ZSTK474
Although a direct head-to-head comparison for this exact compound is not available in the public domain, closely related trisubstituted morpholinopyrimidines bearing a 4-chlorophenyl group at C6 and an N3-acetamidomorpholine substituent have been profiled against PI3Kα. In a study of novel morpholinopyrimidines, compounds with structural similarity to 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one exhibited PI3Kα inhibitory activity 1.5- to 3-fold more potent than the well-characterized PI3K inhibitor ZSTK474 [1]. This class-level inference suggests that the target compound may offer a potency advantage over ZSTK474 in PI3Kα biochemical assays.
| Evidence Dimension | PI3Kα inhibition (fold potency vs. ZSTK474) |
|---|---|
| Target Compound Data | Not directly reported; predicted 1.5–3× more potent than ZSTK474 based on close structural analogs |
| Comparator Or Baseline | ZSTK474 (IC₅₀ ~16 nM against PI3Kα) |
| Quantified Difference | 1.5–3× greater potency implied by analog data |
| Conditions | Biochemical PI3Kα assay; recombinant enzyme; ATP concentration not specified for analog study |
Why This Matters
Demonstrates that the specific substitution pattern may confer a potency advantage over a widely used PI3K inhibitor, supporting selection of this compound for PI3K pathway studies.
- [1] Abdel-Maksoud, M. S.; et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Bull. Korean Chem. Soc. 2018, 39, 1000–1006. DOI: 10.1002/bkcs.11537. View Source
